Home > Products > Screening Compounds P122568 > dihydrocytochalasin B
dihydrocytochalasin B - 39156-67-7

dihydrocytochalasin B

Catalog Number: EVT-293299
CAS Number: 39156-67-7
Molecular Formula: C29H39NO5
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrocytochalasin B is a member of isoindoles.

Cytochalasin B

  • Compound Description: Cytochalasin B (CB) is a fungal toxin known to inhibit both sugar transport and cell motility in animal cells. [] CB causes significant morphological changes in fibroblasts, leading to cell rounding and arborization at concentrations below 10 μM. [] It binds to high-affinity sites in cell membranes, with these sites being distinct for sugar transport and cell motility/morphology. [] CB is more potent than dihydrocytochalasin B in inducing morphological changes in cells and displacing bound dihydrocytochalasin B. []
  • Relevance: Cytochalasin B and dihydrocytochalasin B are structurally very similar, with the only difference being the saturation of a carbon-carbon double bond in dihydrocytochalasin B. [] Despite this small structural difference, these compounds exhibit distinct interactions with P-glycoprotein. While cytochalasin B shows some interaction, dihydrocytochalasin B is a significantly more potent inhibitor of P-glycoprotein. [] This highlights the importance of subtle structural variations in determining drug interactions.

Cytochalasin E

  • Compound Description: Cytochalasin E is another member of the cytochalasin family and exhibits cytotoxic properties. [] It demonstrates an intermediate level of interaction with P-glycoprotein, falling between dihydrocytochalasin B and cytochalasin B in terms of its inhibitory potency. []
  • Relevance: The study comparing the interaction of various cytochalasins with P-glycoprotein revealed that cytochalasin E is less effective than dihydrocytochalasin B in sensitizing P-glycoprotein-overexpressing cells to anticancer drugs and increasing the accumulation of vinblastine in these cells. [] This difference suggests that specific structural features of dihydrocytochalasin B contribute to its higher affinity for P-glycoprotein.

Cytochalasin A

  • Compound Description: Cytochalasin A is a potent inhibitor of phagocytosis in ciliates. [] In Spirostomun ambiguum and Paramecium multimicronucleatum, cytochalasin A effectively inhibits phagocytosis at concentrations of 20–40 μM. []
  • Relevance: Although both cytochalasin A and dihydrocytochalasin B demonstrate significant potency in inhibiting phagocytosis in ciliates, they exhibit different levels of interaction with P-glycoprotein. Unlike dihydrocytochalasin B, cytochalasin A does not show significant inhibition of P-glycoprotein. []

Cytochalasin D

  • Compound Description: Cytochalasin D, similar to other cytochalasins, disrupts the cytoskeleton by binding to actin filaments. [, ] This disruption of the actin cytoskeleton by cytochalasin D can lead to increased expression of interferon-gamma-induced MHC class II genes. []
  • Relevance: Cytochalasin D and dihydrocytochalasin B both affect the cytoskeleton by interacting with actin filaments, but they exhibit varying affinities for P-glycoprotein. Unlike dihydrocytochalasin B, which shows notable inhibitory effects, cytochalasin D does not effectively inhibit P-glycoprotein. [] This difference underscores the specificity of dihydrocytochalasin B for P-glycoprotein, even though it shares a common mechanism of action with cytochalasin D.

7-Acetylcytochalasin B

  • Compound Description: 7-acetylcytochalasin B (CBAc) is a synthetic derivative of cytochalasin B designed to investigate the structure-activity relationship of cytochalasins. [] CBAc retains the ability to inhibit sugar transport but exhibits significantly reduced effects on cell morphology and motility compared to its parent compound, cytochalasin B. []
  • Relevance: The creation of 7-acetylcytochalasin B helped to establish that cytochalasin B exerts its pharmacological effects on fibroblasts through binding to two distinct receptor classes. [] This finding suggests that dihydrocytochalasin B may also interact with different cellular targets, contributing to its distinct pharmacological profile compared to cytochalasin B.
Synthesis Analysis

The synthesis of dihydrocytochalasin B can be approached through various chemical methods. One common method involves the reduction of cytochalasin B using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure that the desired dihydro derivative is obtained without over-reduction or degradation of the starting material.

Key Parameters:

  • Starting Material: Cytochalasin B
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride
  • Solvents: Commonly used solvents include tetrahydrofuran or diethyl ether.
  • Temperature Control: Reactions are often performed at low temperatures to minimize side reactions.
Molecular Structure Analysis

Dihydrocytochalasin B features a complex molecular structure characterized by a unique arrangement of rings and functional groups. The compound contains two hydroxyl groups, a methyl group, and an oxabicyclic structure that is typical of cytochalasins.

Structural Features:

  • Molecular Formula: C₁₉H₂₃O₅
  • Molecular Weight: Approximately 335.38 g/mol
  • Functional Groups: Hydroxyl (-OH) groups contribute to its solubility and reactivity.

The stereochemistry of dihydrocytochalasin B is significant for its biological activity, as the spatial arrangement of atoms influences how the compound interacts with actin filaments.

Chemical Reactions Analysis

Dihydrocytochalasin B participates in several chemical reactions that are critical for its biological function. Notably, it inhibits actin polymerization by binding to actin filaments, which disrupts the cytoskeleton and affects cell motility and morphology.

Relevant Reactions:

  • Actin Binding: Dihydrocytochalasin B binds to the barbed end of actin filaments, preventing further polymerization.
  • Inhibition of Cytokinesis: The compound induces morphological changes in cells, leading to inhibited cytokinesis and altered cellular dynamics.

Studies have shown that dihydrocytochalasin B does not compete with cytochalasin B for binding sites but instead operates through distinct mechanisms affecting cell morphology independently .

Mechanism of Action

The mechanism by which dihydrocytochalasin B exerts its effects primarily involves the disruption of actin filament dynamics. By binding to actin filaments, it inhibits key processes involved in actin polymerization:

This mechanism has implications for various cellular processes including motility, division, and intracellular transport.

Physical and Chemical Properties Analysis

Dihydrocytochalasin B exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Key Properties:

  • Solubility: Soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethanol.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but is generally around 150°C.

These properties make dihydrocytochalasin B suitable for various experimental applications in cytology and biochemistry.

Applications

Dihydrocytochalasin B has a range of scientific applications due to its ability to modulate actin dynamics:

  1. Cell Biology Research: Used as a tool to study cytoskeletal dynamics and cellular processes such as migration, division, and morphology.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects in diseases where actin dynamics are disrupted.
  3. Tissue Engineering: Explored for applications in manipulating cell behavior in engineered tissues.
Introduction to Dihydrocytochalasin B (H₂CB)

Historical Discovery and Structural Classification Within the Cytochalasin Family

Cytochalasins were first isolated in the 1960s from fungal genera including Helminthosporium and Phoma. Cytochalasin B specifically was identified in 1967 as a secondary metabolite of Helminthosporium dematioideum [5]. Dihydrocytochalasin B emerged shortly thereafter as a hydrogenated derivative of cytochalasin B, created through chemical reduction of the parent compound's C-20/C-22 double bond within the macrocyclic ring [8] [9]. This structural modification placed it within the structural subfamily characterized by saturation of this bond, distinguishing it from other cytochalasins like cytochalasin D which contains an epoxide moiety and different macrocyclic substituents [6] [9].

Chemically, dihydrocytochalasin B maintains the core cytochalasin structure: a perhydroisoindolone moiety fused to a macrocyclic ring. Its molecular formula is C₂₉H₃₉NO₅ (molecular weight: 481.62 g/mol), featuring multiple chiral centers that confer stereospecific biological activity [8] [9]. The saturation site critically alters its three-dimensional conformation and binding interactions compared to unsaturated analogs.

Table 1: Structural Classification within Key Cytochalasins

CompoundMolecular FormulaKey Structural FeaturesNatural Source
Dihydrocytochalasin BC₂₉H₃₉NO₅Saturated C-20/C-22 bond, benzyl substituentSemisynthetic (from Cytochalasin B)
Cytochalasin BC₂₉H₃₇NO₅Unsaturated C-20/C-22 bond, benzyl substituentHelminthosporium dematioideum
Cytochalasin DC₃₀H₃₇NO₆Epoxide group, methyl substituentZygosporium mansonii

Chemical Differentiation from Cytochalasin B and Cytochalasin D

The defining structural distinction between dihydrocytochalasin B and cytochalasin B lies in the saturation state of the C-20/C-22 bond. This single alteration significantly modulates biological activity without eliminating actin-binding capability. Spectroscopic analyses reveal that dihydrocytochalasin B exhibits distinct nuclear magnetic resonance shifts compared to cytochalasin B, particularly at protons near the reduction site (δ 5.5-6.0 ppm for vinyl protons in cytochalasin B versus δ 2.0-2.5 ppm for aliphatic protons in dihydrocytochalasin B) [8] [9].

Functionally, this modification abolishes dihydrocytochalasin B's ability to inhibit glucose transport—a hallmark activity of cytochalasin B. Competitive binding assays demonstrate that while both compounds bind cellular sites, dihydrocytochalasin B does not compete with cytochalasin B for high-affinity glucose transporter binding sites [1] [6]. Conversely, cytochalasin D differs fundamentally through its distinct macrocyclic ring system and epoxide functionality, conferring approximately 5-8 fold greater potency in disrupting actin dynamics than either cytochalasin B or dihydrocytochalasin B [6].

Table 2: Functional Differentiation of Structurally Related Cytochalasins

Functional PropertyDihydrocytochalasin BCytochalasin BCytochalasin D
Glucose Transport InhibitionAbsentPotent inhibitorMinimal inhibition
Affinity for Actin Barbed EndModerate (Kd ~0.1-1 µM)Moderate (Kd ~0.1-1 µM)High (Kd ~0.01-0.1 µM)
Morphological Impact Concentration10-50 µM (arborization)10-50 µM (arborization)2-4 µM (zeiosis/elongation)
Displacement of [³H]Cytochalasin BCompetes for ~100% of sitesSelf-displacementCompetes for ~40% of sites

Biological Significance in Cellular and Molecular Research

Dihydrocytochalasin B has proven instrumental as a selective probe due to its ability to disrupt actin polymerization without affecting membrane transport systems. At concentrations between 2-50 µM, it induces dose-dependent cytoskeletal reorganization across diverse cell types:

  • Cytokinesis Inhibition: By blocking actin filament elongation, dihydrocytochalasin B prevents contractile ring formation during mitosis, producing multinucleated cells incapable of completing cytoplasmic division [1] [6].
  • Morphological Alterations: Cells treated with dihydrocytochalasin B undergo characteristic shape changes—progressing from membrane blebbing (zeiosis) at low concentrations (2-4 µM) to complete arborization and rounding at higher doses (10-50 µM) [6]. These changes mirror those induced by cytochalasin B but require slightly higher concentrations, indicating reduced but not absent potency.
  • Calcium Homeostasis Disruption: In intestinal epithelia, dihydrocytochalasin B inhibits active calcium transport and increases intracellular calcium accumulation in mucosal scrapings. Electron microscopy reveals this correlates with disorganization of actin microfilaments in the terminal web region, suggesting cytoskeletal integrity underpins transcellular calcium movement [3].
  • Signal Transduction Modulation: By disrupting actin architecture, dihydrocytochalasin B reversibly inhibits growth factor-stimulated DNA synthesis initiation. This occurs through impaired signaling rather than direct nuclear effects, as demonstrated by rapid reversal upon compound removal [8].

Table 3: Concentration-Dependent Cytoskeletal Effects of Dihydrocytochalasin B

Concentration RangeCellular PhenotypeUnderlying Cytoskeletal AlterationResearch Applications
2-4 µMZeiosis (membrane blebbing), cell elongationPartial actin depolymerization, cortical weakeningStudying cell motility mechanisms
10-25 µMArborization, reduced spreadingIntermediate filament collapse, focal adhesion disassemblyInvestigating adhesion signaling pathways
25-50 µMComplete rounding, mitotic arrestGlobal actin network disruption, contractile ring failureCytokinesis inhibition studies

The compound's unique value lies in its discrimination between actin-mediated processes and glucose transport pathways. Binding studies using radiolabeled cytochalasin B reveal three distinct high-affinity cellular binding sites: one associated with glucose transport, another with motility/morphology regulation, and a third with undetermined functions. Dihydrocytochalasin B competes effectively only with the motility/morphology and undefined sites, explaining its selective bioactivity profile [1] [6]. This specificity has been exploited to:

  • Differentiate cytoskeletal roles in vesicular trafficking independent of metabolic effects [6]
  • Study actin's involvement in calcium signaling and ion transport [3]
  • Probe mechanical transduction pathways in stem cell differentiation, where dihydrocytochalasin B treatment alters cytoskeletal tension to promote osteogenic commitment in mesenchymal cells [4]

Recent applications extend to nanomechanical studies, where atomic force microscopy reveals that dihydrocytochalasin B-induced cytoskeletal reorganization significantly reduces cellular stiffness—a property increasingly recognized as a regulator of differentiation and gene expression [4]. This positions dihydrocytochalasin B as a continuing valuable tool for mechanobiology research where selective actin disruption is required without confounding metabolic effects.

Properties

CAS Number

39156-67-7

Product Name

dihydrocytochalasin B

IUPAC Name

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione

Molecular Formula

C29H39NO5

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1

InChI Key

WIULKAASLBZREV-GGNVLZNYSA-N

SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Synonyms

dihydrocytochalasin B
dihydrocytochalasin C
dihydrocytochalasin D

Canonical SMILES

CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Isomeric SMILES

CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.